molecular formula C5H12ClF2NO B1420934 (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride CAS No. 1240526-12-8

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride

Cat. No.: B1420934
CAS No.: 1240526-12-8
M. Wt: 175.6 g/mol
InChI Key: ALDZFQLZDYAAJH-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride (CAS: 1240526-12-8) is a fluorinated amine salt with the molecular formula C₅H₁₂ClF₂NO and a molecular weight of 175.61 g/mol . It features a 2-methoxyethyl group and a 2,2-difluoroethyl moiety linked to an amine center, forming a hydrochloride salt. This compound is supplied by manufacturers like American Elements and CymitQuimica for research and industrial applications, particularly in pharmaceuticals and agrochemicals due to its fluorine content, which often enhances bioavailability and metabolic stability .

Key properties include:

  • Appearance: Powder .
  • Storage: Room temperature .
  • Hazards: Causes skin/eye irritation and respiratory discomfort (H315, H319, H335) .

Properties

IUPAC Name

2,2-difluoro-N-(2-methoxyethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO.ClH/c1-9-3-2-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDZFQLZDYAAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-12-8
Record name Ethanamine, 2,2-difluoro-N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with 2-methoxyethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

A comparative analysis of (2,2-difluoroethyl)(2-methoxyethyl)amine hydrochloride and analogous compounds is summarized in Table 1.

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
(2,2-Difluoroethyl)(2-methoxyethyl)amine HCl C₅H₁₂ClF₂NO 175.61 Methoxyethyl, difluoroethyl Powder, room-temperature stable
(2,2-Difluoroethyl)(propyl)amine HCl C₅H₁₂ClF₂N 159.45 Propyl, difluoroethyl CID 43163725; SMILES: CCCNCC(F)F
(2,2-Difluoroethyl)methylamine HCl C₃H₈ClF₂N 131.55 Methyl, difluoroethyl CAS 139364-36-6; smaller MW
2-(2,4-Difluorophenyl)-2,2-difluoroethylamine HCl C₈H₈ClF₄N 229.60 Difluorophenyl, difluoroethyl Higher MW; aromatic substitution
N-(Cyclopropylmethyl)-2,2-difluoroethylamine HCl C₆H₁₂ClF₂N 175.62 Cyclopropylmethyl, difluoroethyl Cycloalkyl group; similar MW

Key Observations :

  • The methoxyethyl group in the target compound introduces oxygen, increasing polarity and likely improving aqueous solubility compared to purely alkyl-substituted analogs (e.g., propyl or methyl derivatives) .
  • Aromatic substitutions (e.g., 2,4-difluorophenyl) significantly increase molecular weight and may enhance binding affinity in drug-receptor interactions .
  • Cycloalkyl groups (e.g., cyclopropylmethyl) balance lipophilicity and metabolic resistance, common in CNS-targeting agents .

Biological Activity

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1240526-12-8
  • Molecular Formula : C5_5H9_9ClF2_2N\O

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can enhance antimicrobial efficacy due to their ability to disrupt microbial membranes.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting glycolysis in cancer cells, which is a critical pathway for tumor growth and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to glycolysis.
  • Receptor Interaction : It could interact with specific receptors, modulating cellular signaling pathways.
  • Membrane Disruption : Fluorinated derivatives often exhibit increased lipophilicity, which can lead to enhanced membrane penetration and disruption.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the effects of various fluorinated analogs on glioblastoma multiforme (GBM) cells. The results indicated that these compounds significantly inhibited cell proliferation with IC50_{50} values lower than traditional agents like 2-deoxy-d-glucose (2-DG) .
  • Antimicrobial Activity Assessment
    • Another investigation focused on the antimicrobial properties of fluorinated compounds similar to this compound. Results demonstrated a marked increase in activity against gram-positive bacteria compared to non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer EfficacyMechanism of Action
(2,2-Difluoroethyl)(2-methoxyethyl)amine HClModerateHighEnzyme inhibition, membrane disruption
2-Deoxy-d-glucoseLowModerateGlycolysis inhibition
Fluorinated 2-DG AnalogsHighVery HighEnhanced binding to hexokinase

Discussion

The unique structure of this compound contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Future Directions

Further research is essential to:

  • Elucidate the precise mechanisms through which this compound exerts its effects.
  • Conduct in vivo studies to assess its therapeutic potential and safety profile.
  • Explore modifications to enhance efficacy and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride
Reactant of Route 2
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(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride

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